4-(Trifluoromethyl)pyrrolidine-3-carbonitrile
Overview
Description
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a trifluoromethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and carbonitrile groups. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of a trifluoromethyl-substituted amine with a nitrile-containing compound can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4-(Trifluoromethyl)pyrrolidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The carbonitrile group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine: A parent compound with a similar ring structure but lacking the trifluoromethyl and carbonitrile groups.
Trifluoromethylpyridine: Contains a trifluoromethyl group but differs in the ring structure.
Pyrrolidine-3-carbonitrile: Similar structure but without the trifluoromethyl group.
Uniqueness: 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile is unique due to the combined presence of the trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields .
Properties
IUPAC Name |
4-(trifluoromethyl)pyrrolidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h4-5,11H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKZUFCHMXIORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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